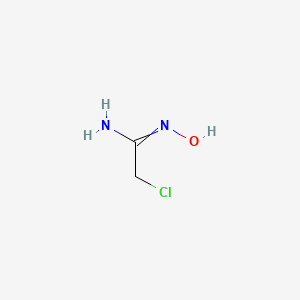

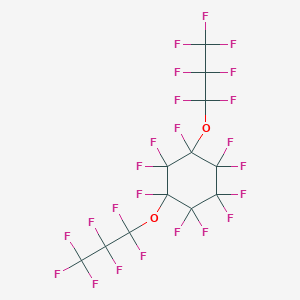

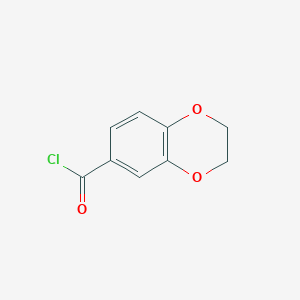

![molecular formula C7H9ClN2 B1351083 N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine CAS No. 748187-76-0](/img/structure/B1351083.png)

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as N-Chloromethyl-N-methylamine, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a strong odor and is soluble in water. N-Chloromethyl-N-methylamine is widely used in the synthesis of various compounds, as well as in the study of biochemical and physiological mechanisms.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

This compound can be used in the synthesis of novel compounds. For example, it has been used in the preparation of organosulfur compounds . These compounds have shown good levels of efficacy in various applications .

Insecticide Development

“N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine” has been used in the development of new insecticides . Specifically, it has been used in the synthesis of anthranilic diamides, which have shown high activity against insects .

Crop Protection

In the field of crop protection, this compound has been used in the synthesis of sulfilimine and sulfoximine-based insecticides . These insecticides have shown high levels of efficacy and are being considered for use in crop protection .

Anti-Fibrosis Activity

Research has indicated that compounds synthesized using “N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine” have shown better anti-fibrosis activity than some existing treatments . This suggests potential applications in the treatment of fibrotic diseases .

Bioisostere Development

The compound has been used in the development of bioisosteres . Bioisosteres are compounds that have similar physical or chemical properties and can be used to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .

Chemical Research

“N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine” is used in chemical research, particularly in the study of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements .

Mécanisme D'action

Target of Action

The primary target of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, also known as 4-Pyridinemethanamine,2-chloro-N-methyl-, is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis.

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition prevents the normal crosslinking of collagen and elastin, thereby affecting the structural integrity of the extracellular matrix.

Biochemical Pathways

The inhibition of LOXL2 disrupts the normal functioning of the extracellular matrix (ECM) . The ECM is a complex network of proteins and polysaccharides, providing structural and biochemical support to surrounding cells. By inhibiting LOXL2, the crosslinking of collagen and elastin is affected, leading to alterations in the ECM’s structure and function .

Result of Action

The inhibition of LOXL2 by N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine can lead to changes in the structure and function of the ECM. This could potentially influence various biological processes, including cell adhesion, cell migration, and tissue remodeling. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is used .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with LOXL2. Additionally, the cellular environment, including the type of cells and the state of the ECM, can also influence the compound’s efficacy .

Propriétés

IUPAC Name |

1-(2-chloropyridin-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBLXLUVASMQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383180 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloropyridin-4-yl)-N-methylmethanamine | |

CAS RN |

748187-76-0 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)

![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)